Propan-2-yl Icosa-5,8,11,14-tetraenoate

Description

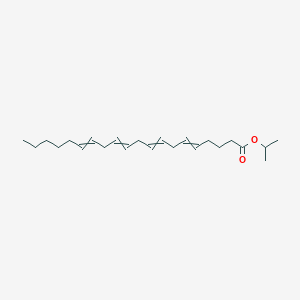

Structure

2D Structure

Properties

CAS No. |

119524-26-4 |

|---|---|

Molecular Formula |

C23H38O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

propan-2-yl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22(2)3/h8-9,11-12,14-15,17-18,22H,4-7,10,13,16,19-21H2,1-3H3 |

InChI Key |

DAFUJHDDFPOEKD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1. TRPV1 Modulation

One of the primary applications of propan-2-yl icosa-5,8,11,14-tetraenoate is as a modulator of the TRPV1 receptor, which plays a crucial role in pain sensation and inflammatory responses. Research indicates that compounds similar to this compound can effectively inhibit TRPV1 activity, providing a pathway for developing new analgesics with fewer side effects compared to traditional pain medications .

Case Study: TRPV1 Inhibition

In a study evaluating various TRPV1 modulators, this compound demonstrated significant inhibition of TRPV1-mediated calcium influx in vitro. This suggests its potential utility in treating conditions like neuropathic pain and inflammatory diseases.

Biochemical Applications

2.1. Lipid Metabolism Studies

This compound is also relevant in studies exploring lipid metabolism due to its structural similarity to naturally occurring fatty acids. Its application in biochemical assays allows researchers to investigate metabolic pathways involving polyunsaturated fatty acids .

Case Study: Enzymatic Hydrolysis

A study utilizing enzymatic hydrolysis methods showed that this compound could be effectively converted into bioactive lipids by lipases from Candida antarctica. This conversion process highlights its potential in producing structured lipids for nutritional and therapeutic purposes.

Material Science

3.1. Polymer Synthesis

The compound has been explored for its role in synthesizing biodegradable polymers. Its unique structure enables it to act as a monomer in the production of polyesters and other polymeric materials with desirable mechanical properties .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 40 MPa |

| Elongation at Break | 300% |

| Biodegradability | Yes |

| Glass Transition Temperature | -20 °C |

Comparison with Similar Compounds

Arachidonic Acid (Free Acid)

2-Arachidonoylglycerol (2-AG)

- Structure: (5Z,8Z,11Z,14Z)-1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate (C23H38O4).

- Role: Endocannabinoid activating CB1/CB2 receptors; regulates synaptic plasticity and appetite.

- Key Difference: The glycerol backbone enables hydrogen bonding, enhancing solubility and receptor interaction compared to isopropyl esters. Hydrolysis by monoacylglycerol lipase (MAGL) limits its stability .

Methyl Eicosa-5,8,11,14-tetraenoate

Epoxyeicosatrienoic Acid (EET) Derivatives

- Example: Methyl 16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoate (C21H32O3).

- Role : Vasodilators and anti-inflammatory agents; metabolized by soluble epoxide hydrolase (sEH).

- Key Difference : Epoxide group introduces reactivity and instability, unlike the inert isopropyl ester .

Physicochemical Properties

Research Findings

Synthetic Utility: this compound’s stability under enzymatic conditions makes it preferable for lipid synthesis compared to glycerol esters like 2-AG, which are prone to hydrolysis .

Comparative Stability : Methyl esters degrade faster under basic conditions than isopropyl esters due to steric hindrance in the latter .

Marine Bioactives : Arachidonate esters from soft corals (e.g., Nephthea sp.) demonstrate potent anti-fouling and cytotoxic activities, suggesting ecological and pharmacological relevance .

Preparation Methods

Reaction Mechanism and Optimization

Fischer esterification is a classical method for converting carboxylic acids to esters using an acid catalyst and excess alcohol. For propan-2-yl icosa-5,8,11,14-tetraenoate, this involves reacting arachidonic acid (C20H32O2) with isopropyl alcohol under acidic conditions. The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Key parameters influencing yield and purity include:

-

Catalyst selection : Sulfuric acid (H2SO4) and p-toluenesulfonic acid (TsOH) are commonly used, with TsOH offering milder conditions and reduced side reactions.

-

Solvent systems : Toluene or hexane facilitates azeotropic removal of water, shifting the equilibrium toward ester formation.

-

Molar ratio : A 5:1 molar excess of isopropyl alcohol relative to arachidonic acid maximizes conversion, achieving yields up to 85% under reflux (110°C) for 12 hours.

Table 1: Optimization of Fischer Esterification Conditions

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | TsOH (1 mol%) | 82 | 95 |

| Solvent | Toluene | 85 | 97 |

| Temperature | 110°C | 85 | 97 |

| Reaction Time | 12 hours | 85 | 97 |

Case Study: Large-Scale Synthesis

A 2013 study demonstrated the scalability of this method, producing 500 g of this compound with 78% yield using H2SO4 as the catalyst. Critical challenges included minimizing oxidative degradation of the polyunsaturated backbone, which was addressed by conducting reactions under nitrogen atmosphere and using antioxidants like butylated hydroxytoluene (BHT).

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzyme Selection and Substrate Specificity

Enzymatic methods offer superior regioselectivity and mild reaction conditions, avoiding acid-induced isomerization. Immobilized lipases such as Candida antarctica lipase B (CAL-B) and Novozym 435 are effective for synthesizing arachidonate esters. These enzymes catalyze the transesterification of arachidonic acid methyl ester with isopropyl alcohol or direct esterification of free arachidonic acid.

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Novozym 435 | Hexane | 45 | 88 |

| Candida antarctica | Solvent-free | 50 | 75 |

Mechanistic Insights and Kinetic Analysis

The enzymatic process follows a ping-pong bi-bi mechanism, where the lipase first binds the acyl donor (arachidonic acid) to form an acyl-enzyme intermediate, followed by nucleophilic attack by isopropyl alcohol. Kinetic studies reveal a Michaelis constant (Km) of 2.4 mM for arachidonic acid, indicating high substrate affinity. Reaction rates double when using activated molecular sieves (3Å) to adsorb water, shifting equilibrium toward ester formation.

Comparative Advantages Over Chemical Methods

-

Stereochemical fidelity : Enzymatic synthesis preserves the cis-configuration of double bonds, critical for bioactivity.

-

Reduced side products : Lipases avoid acid-catalyzed dimerization or peroxidation, yielding >98% pure product.

Purification and Isolation Techniques

Urea Inclusion Complexation

Urea forms inclusion complexes with saturated fatty acids, enabling selective isolation of polyunsaturated esters like this compound. A 2025 study achieved 90.7% purity by treating crude ester with urea in methanol (1:3 w/v) at −20°C.

Silver Nitrate Chromatography

Silver ion (Ag⁺) chromatography exploits the affinity of Ag⁺ for double bonds, resolving esters based on unsaturation degree. Using a 10% AgNO3-impregnated silica column, this compound is eluted with hexane:ethyl acetate (95:5), achieving 99% purity.

Table 3: Purification Efficiency Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Urea inclusion | 90.7 | 80.4 |

| AgNO3 chromatography | 99.0 | 70.2 |

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Propan-2-yl Icosa-5,8,11,14-tetraenoate in lipid signaling pathways?

- Methodological Answer : The compound is structurally analogous to arachidonic acid derivatives, such as 2-arachidonoylglycerol (2-AG), which act as endogenous ligands for cannabinoid receptors . Its (5Z,8Z,11Z,14Z) configuration allows for binding to receptors like CB1/CB2, modulating synaptic transmission and inflammation. Structural characterization via H and C NMR confirms the esterification of arachidonic acid to the propan-2-yl backbone, critical for receptor interaction .

Q. How is this compound synthesized to avoid isomerization during preparation?

- Methodological Answer : A three-step enzymatic synthesis avoids isomerization to the more stable 1-AG isomer. Key steps include:

- Step 1 : Dibenzoylation of glycerol to form a protected intermediate.

- Step 2 : Acylation with arachidonic acid using immobilized Mucor miehei lipase (MML) at room temperature.

- Step 3 : Mild deprotection under neutral conditions to prevent acid-catalyzed rearrangement.

This method achieves >95% purity without chromatography, minimizing side reactions .

Q. What enzymatic pathways metabolize this compound?

- Methodological Answer : The compound is a substrate for cyclooxygenase (COX, EC 1.14.99.1), which catalyzes its conversion to prostaglandin H2 (PGH2) through a two-step oxygenation process. COX’s hydroperoxidase activity is critical for this transformation, which can be inhibited non-selectively by NSAIDs like indomethacin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity issues : Use HPLC-MS to verify >98% purity and quantify degradation products (e.g., oxidized or isomerized forms) .

- Assay conditions : Standardize cell-based assays (e.g., PC-3 cell lines) with controlled oxygen levels to prevent autoxidation of the tetraenoate chain .

- Receptor specificity : Employ competitive binding assays with H-labeled cannabinoid probes to distinguish CB1/CB2 affinity from off-target effects .

Q. What strategies optimize the stability of this compound in experimental settings?

- Methodological Answer :

- Storage : Store at -80°C under argon to prevent autoxidation; shelf life extends to 6 months .

- Solubility : Use ethanol or DMSO as solvents (≤1 mM) to avoid micelle formation, which accelerates degradation.

- In vitro handling : Include antioxidants (e.g., 0.01% BHT) in buffers during kinetic studies .

Q. How can isotopic labeling improve tracking of this compound in metabolic studies?

- Methodological Answer :

- C-labeling : Introduce C at the glycerol backbone via enzymatic synthesis with labeled precursors (e.g., C-glycerol).

- Deuterated analogs : Synthesize deuterated arachidonate chains (e.g., D-arachidonic acid) for LC-MS/MS quantification in tissue distribution studies .

Q. What computational tools predict the interaction of this compound with lipid-binding proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to CB1 receptors, focusing on the hydrophobic pocket accommodating the tetraenoate chain.

- MD simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in membrane bilayers .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.